4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol
Overview
Description
4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a pyrazole ring, and two ethene-diyl groups each linked to a diphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.
Attachment of ethene-diyl groups: The pyrazole intermediate is then reacted with a suitable vinyl precursor under basic conditions to introduce the ethene-diyl groups.
Coupling with diphenol: Finally, the ethene-diyl-pyrazole intermediate is coupled with diphenol using a coupling reagent such as a palladium catalyst under inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The ethene-diyl groups can be reduced to ethane-diyl using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and pyrazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of ethane-diyl derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol): Similar structure but with methoxy groups instead of hydroxyl groups.
4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-chlorophenol): Similar structure but with chloro groups instead of hydroxyl groups.
Uniqueness
4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)diphenol is unique due to its combination of phenolic and pyrazole functionalities, which confer distinct chemical reactivity and potential biological activity. The presence of ethene-diyl linkages also adds to its structural complexity and versatility in synthetic applications.
Properties
IUPAC Name |
4-[(E)-2-[5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24-14-8-19(9-15-24)6-12-21-18-23(13-7-20-10-16-25(29)17-11-20)27(26-21)22-4-2-1-3-5-22/h1-18,28-29H/b12-6+,13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPFBXNNMNFCFL-PWHKKFIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC=C(C=C3)O)C=CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)/C=C/C3=CC=C(C=C3)O)/C=C/C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122617 | |
Record name | Phenol, 4-[(1E)-2-[3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl]ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1675245-42-7 | |
Record name | Phenol, 4-[(1E)-2-[3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl]ethenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1675245-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-[(1E)-2-[3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl]ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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